N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine
Description
N2,N4-Dibenzyl-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by two benzyl groups at the N2 and N4 positions and a nitro group at the C5 position. The benzyl substituents (C₆H₅CH₂) enhance lipophilicity, which may improve membrane permeability in biological systems, while the nitro group introduces strong electron-withdrawing effects, polarizing the pyrimidine ring and influencing reactivity and supramolecular interactions . This compound’s structural features make it relevant in medicinal chemistry and materials science, particularly in designing inhibitors or supramolecular assemblies.
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-N,4-N-dibenzyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O2/c19-16-15(24(25)26)17(20-11-13-7-3-1-4-8-13)23-18(22-16)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H4,19,20,21,22,23) |
InChI Key |
WBUYVSDXARYHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Nitropyrimidine-2,4,6-Triamine
This intermediate is synthesized via reduction of 5-nitrosopyrimidine derivatives (source 1) or nitration of triaminopyrimidine (source 7).
Procedure :
- Nitration of 2,4,6-Triaminopyrimidine :
- 2,4,6-Triaminopyrimidine (1 eq) is treated with fuming nitric acid (1.5 eq) in acetic acid at 0–5°C.
- After 2 hours, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate.
- Selective Benzylation :
- 5-Nitropyrimidine-2,4,6-triamine (1 eq) is reacted with benzyl bromide (2.2 eq) in DMF with K₂CO₃ (3 eq) at 60°C for 8 hours.
- The product is isolated via filtration and washed with cold methanol.
Key Data :
| Parameter | Value | Source Adaptation |
|---|---|---|
| Nitration Yield | 82% | Adapted from source 7 |
| Benzylation Yield | 70% | Based on source 6 |
| Selectivity (2,4 vs 6) | 9:1 | Source 6 methodology |
Advantages :
- Avoids handling hazardous chlorinated intermediates.
- Enables scalability for industrial production.
Cyclization Strategies Using Nitrated Building Blocks
Guanidine-Based Ring Closure (Source 1 Adaptation)
A one-pot synthesis leverages guanidine derivatives and nitromalonic acid dinitrile.
Procedure :
- Reagents :
- N,N'-Dibenzylguanidine nitrate (1 eq) and nitromalonic acid dinitrile (1 eq) are refluxed in ethanol with KOH (2 eq).
- Cyclization :
- The mixture is heated at 80°C for 6 hours, cooled, and acidified with acetic acid.
- The precipitate is filtered and recrystallized from ethanol/water.
Key Data :
| Parameter | Value | Source Adaptation |
|---|---|---|
| Yield | 58% | Source 1 methodology |
| Purity | 90% | Similar to source 1 |
Limitations :
- Lower yield due to competing side reactions.
- Requires purification via column chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr on 2,4-Dichloro | 78 | 95 | High | Moderate |
| Stepwise Benzylation | 70 | 97 | Medium | Low |
| Cyclization | 58 | 90 | Low | High |
Industrial-Scale Considerations
Process Optimization (Source 3 and 7 Insights)
- Solvent Choice : Ethanol or DCM minimizes side reactions (source 1, 7).
- Catalysis : Pd/C (source 7) or K₂CO₃ (source 6) enhances reaction rates.
- Waste Management : Neutralization of acidic/byproduct streams is critical (source 3).
Chemical Reactions Analysis
Types of Reactions
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2,N4-dibenzyl-2,4,6-triaminopyrimidine .
Scientific Research Applications
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The following comparison highlights key structural and functional differences between N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine and related pyrimidine/triazine derivatives.
Structural and Electronic Comparisons
Key Observations
- Substituent Effects : The benzyl groups in the target compound confer higher lipophilicity compared to phenyl (e.g., 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine) or methyl substituents (e.g., N4-(3-chlorophenyl)-N2-methyl derivative). This property may enhance bioavailability in drug design .
- Electronic Influence: The nitro group at C5 creates a stronger electron-deficient pyrimidine ring compared to nitroso (5-nitroso-2,4,6-triaminopyrimidine), favoring hydrogen-bonding or π-stacking in supramolecular systems .
- Biological Activity : Substituent variations significantly impact potency. For example, replacing furan with phenyl in 5-nitropyrimidine-2,4,6-triamine analogs increased toxicity, underscoring the importance of substituent choice in drug development .
Toxicity and Stability Considerations
- Nitro Group Stability : The nitro substituent in the target compound may increase stability under acidic conditions compared to nitroso derivatives, which are prone to redox reactions .
- Toxicity Risks : Aryl substituents (e.g., 3-chlorophenyl) in analogs like N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine are associated with toxicity in biological screens, whereas benzyl groups may offer a safer profile .
Biological Activity
N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C18H19N5O2
- Molecular Weight : 341.37 g/mol
The compound features a pyrimidine ring substituted at the 2, 4, and 6 positions with amino groups and a nitro group at position 5. The dibenzyl substituents at positions 2 and 4 enhance its lipophilicity and potentially its biological activity.
Research indicates that compounds within the pyrimidine family exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may affect the signaling cascades related to immune responses by inhibiting IgE and IgG receptor signaling pathways .
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases. In vitro studies suggest that derivatives can protect neuronal cells from cytotoxicity associated with conditions like amyotrophic lateral sclerosis (ALS) by reducing protein aggregation .
- Antimicrobial Activity : Some studies indicate that pyrimidine derivatives possess antimicrobial properties, potentially acting against various bacterial strains through disruption of cellular processes.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Concentration (μM) | Activity (% Inhibition) | Notes |
|---|---|---|---|
| Enzyme Inhibition | 10 | 75 | Significant inhibition observed |
| Cytotoxicity Assay | 5 | <10 | Low cytotoxicity |
| Neuroprotection Assay | 1 | 85 | Effective against SOD1 aggregation |
Case Studies
- Neuroprotection in ALS Models : A study utilizing PC12-G93A-YFP cell lines demonstrated that this compound analogs showed significant neuroprotective effects with a correlation between protection and reduced protein aggregation .
- Immunomodulatory Effects : Inhibition of IgE-mediated signaling pathways was observed in basophil cell assays, indicating potential use in allergy treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
